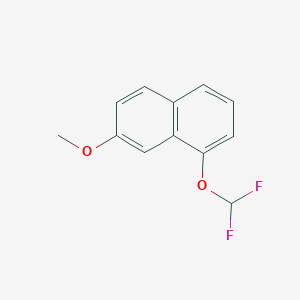

1-(Difluoromethoxy)-7-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-7-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O2/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16-12(13)14/h2-7,12H,1H3 |

InChI Key |

ZETFPQCSYFCINO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2OC(F)F)C=C1 |

Origin of Product |

United States |

Molecular Structure, Conformational Analysis, and Electronic Properties

Molecular Architecture and Substituent Electronic Effects

The foundation of the molecule is the naphthalene (B1677914) system, which consists of two fused benzene (B151609) rings, sharing two adjacent carbon atoms. This arrangement results in a planar, bicyclic aromatic hydrocarbon with a total of 10 delocalized π-electrons. The fusion of the rings creates chemically non-equivalent positions, with the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions exhibiting different reactivity. In 1-(difluoromethoxy)-7-methoxynaphthalene, the substituents are located at an alpha position (C1) and a beta position (C7) on opposite rings.

The difluoromethoxy group (-OCHF₂) exerts a significant influence on the electronic landscape of the naphthalene ring. Its effects are twofold:

Inductive Effect (-I): The presence of two highly electronegative fluorine atoms causes a strong pull of electron density away from the oxygen and, subsequently, from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic attack.

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the naphthalene ring. This donation of electron density via resonance would typically activate the ring. However, the strong inductive pull from the adjacent fluorine atoms significantly diminishes the oxygen's ability to donate its lone pairs, weakening the resonance effect compared to a methoxy (B1213986) group. Some studies on analogous fluorinated ether groups suggest that the tendency of the oxygen's lone pair electrons to delocalize into the aromatic ring is significantly weakened. nih.gov

The net result is that the difluoromethoxy group generally functions as an electron-withdrawing substituent, where its strong negative inductive effect dominates its weakened positive resonance effect.

The methoxy group (-OCH₃) is a well-understood functional group in organic chemistry that modifies the electronic properties of an aromatic ring through competing effects:

Resonance Effect (+R): The primary influence of the methoxy group is its strong electron-donating resonance effect. stackexchange.com The lone pairs on the oxygen atom delocalize into the naphthalene ring's conjugated π-system, increasing the electron density, particularly at the positions ortho and para to the point of attachment. stackexchange.comvaia.com This effect makes the aromatic ring more nucleophilic and more reactive towards electrophiles. vaia.com

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group also exerts a weaker electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond. stackexchange.comvaia.com

Table 1: Summary of Substituent Electronic Effects

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -OCHF₂ (Difluoromethoxy) | Strongly withdrawing (-I) | Weakly donating (+R) | Electron-withdrawing |

| -OCH₃ (Methoxy) | Weakly withdrawing (-I) | Strongly donating (+R) | Electron-donating |

Conformational Preferences and Stereochemical Aspects

The spatial arrangement of the substituent groups, particularly the difluoromethoxy group, is critical to understanding the molecule's three-dimensional structure and potential interactions.

Unlike the methoxy group, which often prefers a co-planar orientation with the aromatic ring to maximize resonance overlap, fluorinated alkoxy groups like difluoromethoxy exhibit more complex conformational behavior. nih.gov Research on related aromatic difluoromethoxy compounds suggests a preference for non-planar (orthogonal) conformations. nih.govnih.gov This preference is driven by a combination of steric repulsion between the fluorine atoms and the hydrogen atom at the C8 position of the naphthalene ring, as well as electronic factors such as hyperconjugation.

Quantitative Assessment of Electronic Properties

The electronic nature of the difluoromethoxy and methoxy groups can be quantitatively assessed using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent's electronic effect is quantified by the Hammett constant, sigma (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net These constants are typically determined from the ionization of substituted benzoic acids. researchgate.net

For the difluoromethoxy group, the presence of two electron-withdrawing fluorine atoms significantly alters the electronic properties compared to a methoxy group. While the oxygen atom can donate electron density to the aromatic ring through resonance, the strong inductive effect (-I) of the fluorine atoms dominates. This results in the difluoromethoxy group being a net electron-withdrawing substituent.

Published Hammett constants for the difluoromethoxy group on a benzene ring are provided in the table below. pitt.edu It is important to note that these values may vary slightly when applied to the naphthalene system due to differences in the electronic nature of the aromatic core.

| Substituent | σm | σp |

|---|---|---|

| -OCHF₂ | 0.31 | 0.18 |

| -OCH₃ | 0.12 | -0.27 |

The electronic properties of the substituents, as quantified by their Hammett constants, directly influence the reactivity of the naphthalene ring. The naphthalene core can undergo various reactions, such as electrophilic aromatic substitution, and the position of these reactions is directed by the activating or deactivating nature of the substituents.

In this compound, the two substituents have opposing electronic effects. The methoxy group is an activating group (negative σp), donating electron density to the ring and favoring electrophilic attack at the ortho and para positions relative to it. Conversely, the difluoromethoxy group is a deactivating group (positive σp), withdrawing electron density and disfavoring electrophilic attack.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of 1-(Difluoromethoxy)-7-methoxynaphthalene, offering unambiguous insights into its complex structure.

The ¹⁹F NMR spectrum is a powerful tool for characterizing the difluoromethoxy group. Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, its NMR analysis provides clear and informative data. The fluorine nuclei in the -OCF₂H group are expected to exhibit a signal that is a doublet due to coupling with the single adjacent proton (²JH-F).

The chemical shift (δ) for the fluorine atoms in aryl difluoromethyl ethers typically appears in a characteristic region. For compounds with a CHF₂OR structure, the ¹⁹F chemical shift is generally observed around -82 ppm relative to CFCl₃. figshare.com For example, in 4-(difluoromethoxy)benzonitrile (B1301626), the ¹⁹F signal appears at -82.35 ppm. The electronic environment of the naphthalene (B1677914) ring system will influence the precise chemical shift for this compound.

The coupling constant between the fluorine nuclei and the proton of the difluoromethoxy group (²JH-F) is typically large. In similar structures, this coupling constant is observed to be in the range of 72-73 Hz. researchgate.net This large coupling constant is a definitive feature for identifying the -OCF₂H moiety.

Table 1: Expected ¹⁹F NMR Data for the Difluoromethoxy Moiety

| Parameter | Expected Value | Multiplicity |

|---|---|---|

| Chemical Shift (δ) | ~ -82 ppm | Doublet (d) |

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum can be divided into the aromatic region, the difluoromethoxy proton signal, and the methoxy (B1213986) proton signal.

The single proton of the difluoromethoxy group (-OCF₂H) is expected to appear as a triplet, due to coupling with the two equivalent fluorine atoms (²JH-F). This signal is anticipated to be significantly downfield, typically in the range of δ 6.5-6.8 ppm, as seen in compounds like 4-(difluoromethoxy)benzonitrile where it appears at δ 6.61 ppm as a triplet with a coupling constant of 72.4 Hz. researchgate.net

The protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm for aromatic ethers. For instance, the methoxy protons in 1-methoxynaphthalene (B125815) resonate at approximately δ 3.9 ppm. chemicalbook.comnih.gov

The naphthalene ring contains six aromatic protons, which will present a complex pattern of multiplets in the aromatic region, generally between δ 7.0 and 8.3 ppm. Based on data from related substituted naphthalenes like 1-methoxynaphthalene and 7-methoxy-2-naphthol, the proton peri to the C1 substituent (H-8) is expected to be the most deshielded and appear at the lowest field, likely above δ 8.0 ppm. chemicalbook.com The remaining five protons will exhibit a series of doublets and doublets of doublets, reflecting their respective ortho, meta, and para coupling interactions.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H (-OCH F₂) | 6.5 - 6.8 | Triplet (t) |

| H (Aromatic) | 7.0 - 8.3 | Multiplets (m) |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected: ten for the naphthalene ring, one for the difluoromethoxy carbon, and one for the methoxy carbon.

The carbon of the difluoromethoxy group (-C F₂H) will be significantly affected by the attached fluorine atoms, appearing as a triplet due to one-bond C-F coupling (¹JC-F). The chemical shift for this carbon is expected in the range of δ 115-120 ppm, with a large coupling constant (¹JC-F) of approximately 240-250 Hz.

The methoxy carbon (-OC H₃) typically resonates around δ 55-56 ppm in aromatic systems. chemicalbook.com The ten carbons of the naphthalene ring will appear in the aromatic region (δ 105-160 ppm). The carbons directly attached to the oxygen atoms (C-1 and C-7) will be the most downfield due to the deshielding effect of the oxygen. For example, in 1-methoxynaphthalene, the C1 carbon appears at δ 157.5 ppm. chemicalbook.com Furthermore, long-range C-F couplings (²JC-F, ³JC-F) are expected to be observed for the carbons of the naphthalene ring close to the difluoromethoxy group, providing additional structural information. libretexts.orgresearchgate.net These couplings are typically in the range of 3-25 Hz.

Table 3: Estimated ¹³C NMR Data

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| -OC F₂H | 115 - 120 | Triplet, ¹JC-F ≈ 240-250 Hz |

| C1, C7 | 155 - 160 | C1 will show ²JC-F |

| Other Aromatic C | 105 - 135 | Long-range JC-F possible |

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the ¹H-¹H coupling network within the naphthalene ring system. nih.govresearchgate.net Cross-peaks would connect adjacent protons (e.g., H-2 with H-3, H-3 with H-4), allowing for the sequential assignment of the aromatic protons on each ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. libretexts.orgcolumbia.edu This would definitively link each aromatic proton to its corresponding carbon atom, and also assign the carbons of the methoxy (-OCH₃) and difluoromethoxy (-OCF₂H) groups by correlation to their respective protons.

While not a routine technique due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, ¹⁷O NMR spectroscopy could offer valuable electronic information about the two distinct oxygen environments in this compound. The chemical shifts in ¹⁷O NMR are highly sensitive to the electronic structure of the surrounding atoms. For aromatic ethers, ¹⁷O chemical shifts typically appear in the range of δ 30-80 ppm. It would be expected that the two oxygen atoms in the target molecule would have distinct chemical shifts, reflecting the different electronic effects of the -CH₃ and -CF₂H groups. This advanced technique could provide subtle details about conjugation and electron density at the oxygen centers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule's functional groups.

The IR spectrum would be dominated by several characteristic absorptions. Strong C-F stretching vibrations from the difluoromethoxy group are expected in the region of 1000-1150 cm⁻¹. The aromatic C-O stretching of the two ether linkages would likely produce strong bands in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. libretexts.org Vibrations corresponding to the naphthalene skeleton (C=C stretching) would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H out-of-plane bending modes would be observed in the 700-900 cm⁻¹ region, providing information about the substitution pattern of the rings. researchgate.netresearchgate.net

The Raman spectrum would also show these vibrations, but with different relative intensities. The symmetric vibrations of the naphthalene ring system are typically strong in the Raman spectrum, providing a characteristic fingerprint for the aromatic core. chemicalbook.com

Table 4: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-F (in OCF₂) | Stretching | 1000 - 1150 |

| Ar-O-C | Asymmetric Stretching | 1200 - 1270 |

| Ar-O-C | Symmetric Stretching | 1000 - 1075 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition.

The fragmentation of the molecule is predictable based on its structure. Common fragmentation pathways would likely involve the cleavage of the ether bonds. nih.govmiamioh.edu For instance, α-cleavage next to the oxygen atoms could lead to the loss of the methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups. Another significant fragmentation pattern observed in similar naphthalene ethers involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). nih.govnist.gov Analysis of these characteristic fragment ions allows for the precise structural elucidation of the molecule. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.orgrsc.org The UV-Vis spectrum of this compound is defined by the extensive π-conjugated system of the naphthalene core. The absorption bands observed are primarily due to π → π* transitions, where electrons are promoted from a bonding π orbital to an antibonding π* orbital. libretexts.org

The presence of substituents like the methoxy and difluoromethoxy groups, which act as auxochromes, can influence the wavelength of maximum absorption (λmax). These groups can cause a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths depending on their electronic effects and interaction with the solvent. uobabylon.edu.iq For naphthalene and its derivatives, characteristic absorption bands appear in the ultraviolet region of the spectrum. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Table 2: Hypothetical Crystal Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c | The lengths of the unit cell axes (Å). |

| α, β, γ | The angles between the unit cell axes (°). |

| V | The volume of the unit cell (ų). |

| Z | The number of molecules in the unit cell. |

A detailed crystallographic analysis would elucidate the packing of molecules in the crystal lattice, which is governed by various intermolecular forces. nih.gov While strong hydrogen bonds are absent, weaker interactions play a significant role. Van der Waals forces are the primary contributors to the crystal packing.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A detailed Hirshfeld surface analysis for this compound is not available in the reviewed scientific literature. Consequently, a quantitative breakdown of its intermolecular contacts cannot be presented.

Chemical Reactivity and Organic Transformations of 1 Difluoromethoxy 7 Methoxynaphthalene and Analogs

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including naphthalene. The regioselectivity of these reactions on substituted naphthalenes is directed by the electronic properties of the existing substituents. In 1-(difluoromethoxy)-7-methoxynaphthalene, the directing effects of the methoxy (B1213986) and difluoromethoxy groups, in conjunction with the inherent reactivity of the naphthalene ring, determine the position of electrophilic attack.

The naphthalene core is more reactive towards electrophiles than benzene (B151609). Substitution generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate, which can be resonance-stabilized while retaining one intact benzene ring. libretexts.orgyoutube.com

The 7-methoxy group is a strongly activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen lone pair. masterorganicchemistry.com This effect increases the electron density of the naphthalene ring, particularly at the positions ortho (C6, C8) and para (C2) to the methoxy group, making them more susceptible to electrophilic attack.

The interplay of these effects on this compound suggests that the activating 7-methoxy group will be the dominant director of electrophilic substitution. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group. The most probable sites of substitution are C8 and C6, which are ortho to the activating methoxy group. The C2 position, also activated by the methoxy group, is a potential site as well. Steric hindrance from the peri-position (C8) may influence the regioselectivity in some cases.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-(Difluoromethoxy)-7-methoxy-8-nitronaphthalene and 1-(Difluoromethoxy)-7-methoxy-6-nitronaphthalene | The strongly activating 7-methoxy group directs the nitronium ion (NO₂⁺) to the ortho positions (C6 and C8). uq.edu.aunih.govnih.gov |

| Halogenation | Br₂, FeBr₃ | 8-Bromo-1-(difluoromethoxy)-7-methoxynaphthalene and 6-Bromo-1-(difluoromethoxy)-7-methoxynaphthalene | The bromine electrophile will preferentially attack the electron-rich positions activated by the methoxy group. leverageedu.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 8-Acyl-1-(difluoromethoxy)-7-methoxynaphthalene | The bulky acylium ion may favor the less sterically hindered position. However, acylation of activated naphthalenes can be complex and solvent-dependent. libretexts.orgrsc.orgstackexchange.comlibretexts.orgpsu.edulibretexts.org |

Nucleophilic Aromatic Substitution Pathways in Fluoroaromatic Systems

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a good leaving group. wikipedia.org In the context of this compound, the potential for SₙAr is centered on the difluoromethoxy-substituted ring.

In fluoroaromatic systems, fluoride (B91410) can act as a good leaving group in SₙAr reactions, particularly when the ring is activated by strong electron-withdrawing groups. acgpubs.org In the case of a difluoromethoxy group, the C-O bond would need to be cleaved for the entire group to act as a leaving group, which is not a typical SₙAr pathway. More plausibly, if a nucleophile were to attack the carbon of the difluoromethoxy group, it would be a nucleophilic attack on a saturated carbon, not an aromatic substitution.

A more likely scenario for nucleophilic substitution on the aromatic core would involve the displacement of one of the fluorine atoms from the difluoromethoxy group, but this would require activation and is not a standard SₙAr reaction on the ring itself.

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is a relatively stable moiety, but it can participate in specific chemical transformations. Its reactivity is influenced by the strong C-F bonds and the presence of a C-H bond.

Oxidative Transformations

The oxidative stability of the difluoromethoxy group is generally high due to the presence of the electronegative fluorine atoms, which strengthen the C-H and C-O bonds. nih.govresearchgate.net However, under sufficiently strong oxidizing conditions, cleavage of the difluoromethoxy group could potentially occur. This would likely proceed through initial oxidation of the C-H bond. The specific conditions required for such a transformation on a naphthalene system have not been extensively reported. It is important to note that harsh oxidation conditions could also lead to degradation of the naphthalene ring itself.

Derivatization Studies via Fluorine Chemistry

The difluoromethoxy group offers opportunities for further functionalization through reactions involving the C-H and C-F bonds.

C-H Functionalization: The hydrogen atom of the difluoromethoxy group can be abstracted under radical conditions or deprotonated with a strong base to generate a difluoromethylenoxy radical or anion, respectively. These reactive intermediates could then be trapped with various electrophiles to introduce new substituents. rsc.org

C-F Bond Activation: While C-F bonds are generally strong and unreactive, their activation can be achieved using transition metal complexes or under specific reducing conditions. This could potentially allow for the replacement of a fluorine atom with another functional group, although such transformations are challenging and often require specialized reagents.

The development of new methods in fluorine chemistry is an active area of research, and it is plausible that novel derivatization strategies for the difluoromethoxy group will continue to emerge. researchgate.net

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is a common functional group in organic chemistry, and its primary reaction is demethylation to the corresponding phenol (B47542).

Demethylation Strategies

The cleavage of the methyl-oxygen bond in aryl methyl ethers is a well-established transformation that can be achieved through various methods. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired selectivity.

For this compound, demethylation of the 7-methoxy group would yield 1-(difluoromethoxy)naphthalen-7-ol. Common reagents for this transformation include strong Lewis acids such as boron tribromide (BBr₃), which is highly effective for cleaving aryl methyl ethers. Other reagents include strong protic acids like HBr or HI, and nucleophilic reagents like thiolates. researchgate.netrsc.org

Table 2: Common Reagents for the Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Comments |

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature | Highly effective and generally high-yielding. rsc.org |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Harsh conditions, may not be suitable for sensitive substrates. |

| Iodotrimethylsilane (TMSI) | CH₂Cl₂, room temperature | Milder alternative to BBr₃. |

| Thiolates (e.g., EtSNa) | DMF, reflux | Nucleophilic cleavage, useful for substrates sensitive to acidic conditions. |

| Pyridine hydrochloride | Molten, high temperature | Classical method, requires harsh conditions. |

Selective demethylation in the presence of the difluoromethoxy group is expected to be feasible, as the C-O bond of the methoxy group is more readily cleaved than the C-O or C-F bonds of the difluoromethoxy group under typical demethylation conditions. The choice of demethylating agent would be crucial to avoid any unwanted side reactions with the difluoromethoxy group or the naphthalene core. Milder, more selective methods, such as those employing certain Lewis acids at low temperatures or specific nucleophilic reagents, would be preferred. rsc.orgnih.govnih.govnih.gov

Transformations to Other Ether Derivatives

The transformation of this compound into other ether derivatives would primarily involve the selective cleavage of one of the existing ether linkages, followed by the introduction of a new functional group. The two ether groups present, methoxy (-OCH₃) and difluoromethoxy (-OCHF₂), exhibit different chemical reactivities, which allows for potential selective transformations.

The aryl methyl ether at the 7-position is susceptible to cleavage under various conditions to yield the corresponding phenol, 1-(difluoromethoxy)naphthalen-7-ol. This O-dealkylation is a common transformation in medicinal chemistry, as aryl methyl ethers can be rapidly metabolized in vivo by P450 enzymes. nih.gov Chemical methods for cleaving aryl alkyl ethers to liberate phenols are also well-established, utilizing reagents such as boron tribromide or reaction systems like hydrosilanes with a borane (B79455) catalyst. researchgate.net Once the phenolic hydroxyl group is unmasked, it can serve as a nucleophile in subsequent reactions to form a wide array of new ether derivatives through Williamson ether synthesis or other alkylation/arylation methods.

Conversely, the difluoromethoxy group is generally more robust and less prone to cleavage due to the strong C-F bonds. However, its synthesis often begins from a phenol, reacting with a difluorocarbene (:CF₂) precursor like sodium chlorodifluoroacetate or diethyl bromodifluoromethylphosphonate. nih.govorgsyn.org This synthetic route implies that a potential, albeit challenging, transformation could involve the cleavage of the C-O bond of the difluoromethoxy group to regenerate a phenol at the 1-position. The relative reactivity suggests that selective transformation of the methoxy group is the more feasible pathway for generating new ether derivatives from this scaffold.

A plausible reaction sequence for derivatization is outlined below:

| Step | Reaction | Reactant | Product | Purpose |

| 1 | Selective O-Demethylation | This compound | 1-(Difluoromethoxy)naphthalen-7-ol | Unmasking a reactive hydroxyl group. |

| 2 | Etherification | 1-(Difluoromethoxy)naphthalen-7-ol + R-X | 1-(Difluoromethoxy)-7-(alkoxy/aryloxy)naphthalene | Introduction of a new ether functionality (R-X = alkyl/aryl halide). |

Functionalization of the Naphthalene Ring System

Further functionalization of this compound through reactions on the aromatic naphthalene core, such as electrophilic aromatic substitution, is governed by the directing effects of the two existing substituents. researchgate.netresearchgate.net The outcome of such reactions depends on the interplay between the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group. msu.edulibretexts.org

The 7-methoxy group (-OCH₃) is a strong activating group. Due to its ability to donate electron density to the ring via a resonance effect, it directs incoming electrophiles to the ortho (C-6 and C-8) and para (C-5) positions. libretexts.org Of these, the ortho positions are generally more activated.

The 1-difluoromethoxy group (-OCHF₂), in contrast, is a deactivating group. The high electronegativity of the fluorine atoms causes a strong electron-withdrawing inductive effect, which reduces the electron density of the naphthalene ring system and makes it less reactive towards electrophiles. libretexts.org This deactivating effect is most pronounced at the nearby ortho (C-2) and peri (C-8) positions.

When these two antagonistic effects are considered, the potent activating and directing effect of the methoxy group is expected to dominate. msu.edu Therefore, electrophilic substitution is most likely to occur at the positions most strongly activated by the 7-methoxy group, namely C-6 and C-8. However, the C-8 position is subject to both steric hindrance from the adjacent difluoromethoxy group at C-1 and its deactivating inductive effect. Consequently, electrophilic attack at the C-6 position is often the most probable outcome. Studies on related substituted naphthalene systems have demonstrated that regioselectivity can be difficult to control but is highly dependent on the directing groups already present. researchgate.net

The predicted major products for several common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(Difluoromethoxy)-7-methoxy-6-nitronaphthalene |

| Bromination | Br₂, FeBr₃ | 6-Bromo-1-(difluoromethoxy)-7-methoxynaphthalene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-1-(difluoromethoxy)-7-methoxynaphthalene |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Structure Activity Relationship Sar and Substituent Effects in Analogous Naphthalene Systems

Role of Fluorine and Fluorinated Moieties in Modulating Research-Relevant Properties

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and chemical biology, primarily due to its ability to fine-tune a compound's properties. researchgate.netacs.org Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond are key to its utility. acs.orgmdpi.com

Fluorination is a powerful strategy for modulating the lipophilicity (the ability to dissolve in fats and lipids) and metabolic stability of a compound. researchgate.net The difluoromethoxy group (-OCHF₂) in 1-(Difluoromethoxy)-7-methoxynaphthalene significantly increases its lipophilicity compared to a simple methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group. benthamscience.comresearchgate.net This increased lipophilicity can enhance a molecule's ability to permeate cellular membranes, a critical factor in the design of biologically active compounds. researchgate.netnih.gov

Furthermore, the presence of the strong carbon-fluorine bonds in the difluoromethoxy group often serves to block sites that are susceptible to metabolic breakdown by enzymes, particularly cytochrome P450 enzymes. acs.orgacs.org Replacing a metabolically vulnerable C-H bond with a robust C-F bond can prolong the half-life of a compound in biological systems, making it a more stable tool for research applications. nih.govacs.org For instance, replacing a methoxy group with a trifluoromethoxy group can eliminate a potential site of metabolic action while reducing the electron density of the associated phenyl ring, which can decrease metabolic clearance. acs.org

The difluoromethoxy group is of particular interest as it can interconvert between a highly lipophilic and a more polar conformation, allowing it to adapt to changes in the polarity of its molecular environment. researchgate.net

Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect on neighboring atoms. quora.comtandfonline.com This property can profoundly alter the electron distribution within the naphthalene (B1677914) ring system, influencing how the molecule interacts with biological targets. researchgate.net The electron-withdrawing nature of the difluoromethoxy group can modulate the acidity or basicity of nearby functional groups, which can be critical for forming specific interactions within a binding pocket. acs.orgtandfonline.com

These electronic effects can enhance binding affinity by creating more favorable electrostatic or hydrogen-bonding interactions. benthamscience.comresearchgate.net For example, the introduction of a strong electron-withdrawing group can increase the binding affinity of a compound to its target enzyme. researchgate.net The strategic placement of fluorine can also lead to beneficial dipole-induced dipole or dipole-quadrupole interactions with protein residues, further strengthening binding. tandfonline.com While fluorine itself is a weak hydrogen bond acceptor, the difluoromethoxy group's hydrogen atom can act as a hydrogen bond donor, offering unique interaction possibilities not available to trifluoromethoxy or simple alkoxy groups.

Positional Isomerism and Substituent Placement Effects on Observed Activities

Different positional isomers of a substituted naphthalene can exhibit vastly different biological activities. mdpi.comnih.gov For example, studies on other naphthalene derivatives have shown that altering the substitution from one position to another can dramatically enhance or diminish anti-inflammatory or other biological effects. researchgate.net The relative positions of the electron-withdrawing difluoromethoxy group and the electron-donating methoxy group in this compound create a specific electronic environment across the aromatic system. This precise arrangement influences the molecule's conformation and how it presents itself to a potential binding partner, which can be critical for achieving high-affinity and selective interactions. rsc.org

Comparative Analysis with Trifluoromethoxy and Other Alkoxy Analogs in Structure-Property Relationships

To fully appreciate the characteristics of the difluoromethoxy group, it is useful to compare it with its trifluoromethoxy (-OCF₃) and non-fluorinated alkoxy (e.g., -OCH₃) counterparts. nih.gov

Lipophilicity : The trifluoromethoxy group is generally considered more lipophilic than the difluoromethoxy group, which in turn is more lipophilic than the methoxy group. mdpi.comnih.gov This is quantified by the Hansch lipophilicity parameter (π), where a higher value indicates greater lipophilicity.

Electronic Effects : Both -OCHF₂ and -OCF₃ groups are strongly electron-withdrawing, significantly more so than the electron-donating -OCH₃ group. nih.gov This "pseudo-halogen" character makes them valuable for modulating the electronic properties of the aromatic ring. nih.gov

Metabolic Stability : The trifluoromethoxy group is exceptionally stable to metabolic degradation due to the strength of the three C-F bonds. mdpi.com The difluoromethoxy group also confers significant metabolic stability compared to a methoxy group, which can be readily demethylated by enzymes. acs.org

Conformational Effects : A key difference is that the -OCHF₂ group possesses a hydrogen atom that can participate in hydrogen bonding as a donor. The -OCF₃ and -OCH₃ groups lack this capability. Additionally, the trifluoromethoxy group can induce a conformational preference where it sits (B43327) orthogonal to the plane of the aromatic ring, which can have significant implications for molecular recognition. nih.gov

| Substituent | Hansch π Parameter (Lipophilicity) | Electronic Effect | Potential for H-Bond Donation |

| -OCH₃ (Methoxy) | -0.02 | Electron-donating | No |

| -OCHF₂ (Difluoromethoxy) | +0.55 (approx.) | Electron-withdrawing | Yes |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Strongly electron-withdrawing | No |

This table presents generalized data for comparative purposes.

Naphthalene as a Core Scaffold for Designing Research Probes

The naphthalene ring system is a privileged scaffold in the design of chemical tools and probes for biological research. ijpsjournal.com Its rigid, planar structure provides a well-defined framework upon which functional groups can be appended in a precise spatial arrangement. mdpi.com Naphthalene derivatives often exhibit intrinsic fluorescence, making them useful as fluorescent probes for imaging and detection purposes. mdpi.comresearchgate.net The photophysical properties of the naphthalene core can be tuned by the addition of substituents, allowing for the rational design of probes with specific excitation and emission wavelengths. mdpi.comnih.gov

The relatively simple and well-understood chemistry of naphthalene allows for the synthesis of a wide array of derivatives. researchgate.net However, it is important to note that the naphthalene scaffold itself can be subject to metabolic activation, which is a consideration in the design of more drug-like molecules. nih.gov

Bioisosteric Relationships with Benzofused Heterocycles and their Chemical Implications

In medicinal chemistry and probe design, it is often desirable to replace a core scaffold with another that retains similar size and shape but offers improved properties. This concept is known as bioisosteric replacement. openaccessjournals.comrroij.com The naphthalene core in this compound can be replaced by various benzofused heterocyclic systems, such as quinoline, isoquinoline (B145761), or benzofuran. nih.gov

Such replacements can have significant chemical implications:

Improved Physicochemical Properties : Introducing heteroatoms (like nitrogen or oxygen) can alter solubility, polarity, and metabolic stability. For instance, replacing a carbon in the naphthalene ring with a nitrogen to form an isoquinoline can improve aqueous solubility and provide a handle for new molecular interactions without sacrificing potency. nih.gov

Modulation of Electronic Properties : Heterocycles can act as hydrogen bond donors or acceptors and can significantly influence the electronic nature of the ring system, affecting binding interactions. nih.gov

Novel Intellectual Property : Creating novel heterocyclic scaffolds is a common strategy in drug discovery to generate new chemical entities with unique properties.

Mechanistic Studies on Enzyme Modulation and Receptor Interactions in Related Systems

Mechanistic studies on the specific compound this compound are not extensively detailed in publicly available literature. However, by examining analogous naphthalene systems and the distinct roles of its substituent groups (difluoromethoxy and methoxy), it is possible to infer potential mechanisms of action regarding enzyme modulation and receptor interactions. The naphthalene scaffold serves as a core structure for many biologically active molecules, and its interactions are heavily influenced by the nature and position of its substituents.

Enzyme Modulation in Naphthalene-Based Systems

The naphthalene core is a substrate for various enzymes, and its derivatives are often designed as specific enzyme inhibitors. The modulation mechanism is typically driven by the substituents, which influence binding affinity, metabolic stability, and direct interaction with active sites.

Kinase Inhibition: Recent drug discovery efforts have focused on naphthalene-based derivatives as kinase inhibitors. In one such study, a series of novel naphthalene-based diarylamides were designed as pan-Raf kinase inhibitors for anti-melanoma activity. nih.gov Within this series, a compound featuring a difluoromethoxy group demonstrated potent inhibitory activity across multiple Raf kinase isoforms, including B-RafWT, B-RafV600E, and c-Raf. nih.gov The difluoromethoxy group is often used as a bioisostere for a methoxy group to enhance metabolic stability and improve pharmacokinetic properties. nih.gov Its strong electron-withdrawing nature can alter the electronic density of the naphthalene ring system, influencing key interactions within the ATP-binding pocket of the kinase. nih.govresearchgate.net

| Compound | B-Raf (WT) IC₅₀ (nM) | B-Raf (V600E) IC₅₀ (nM) | c-Raf IC₅₀ (nM) |

| Sorafenib | 6 | 38 | 25 |

| Compound 9a (with difluoromethoxy) | 10 | 12 | 19 |

Data sourced from studies on naphthalene-based diarylamides as Raf kinase inhibitors. nih.gov

Cytochrome P450 Interaction: Naphthalene and its derivatives are known to be metabolized by cytochrome P450 (P450) enzymes. osti.gov Studies have shown that P450 enzymes 2A13 and 2A6 are particularly important in oxidizing the naphthalene core. osti.govresearchgate.net The substituents significantly affect the rate and regioselectivity of this oxidation. The introduction of a difluoromethoxy group in place of a methoxy group is a common strategy to block oxidative metabolism. nih.gov The methoxy group is susceptible to O-demethylation, a metabolic pathway that the difluoromethoxy group resists due to the strength of the carbon-fluorine bond. nih.govresearchgate.net This modification can increase the half-life and bioavailability of the compound by preventing rapid enzymatic degradation.

Telomerase and G-Quadruplex Interaction: In other related systems, naphthalene diimides have been investigated as agents that target G-quadruplex structures. nih.govacs.org These structures are found in telomeres and gene promoter regions. By binding to and stabilizing G-quadruplexes, these naphthalene derivatives can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.govacs.org The mechanism involves π-π stacking interactions between the planar naphthalene core and the G-quartets, leading to the sequestration and stabilization of the G-quadruplex, which in turn hinders telomerase function. nih.gov

Receptor Interactions in Analogous Systems

The interaction of naphthalene derivatives with cellular receptors is also highly dependent on the nature of the attached functional groups. Methoxy and other alkoxy groups on aromatic rings are known to play a significant role in receptor binding and activation, particularly in the context of G protein-coupled receptors (GPCRs).

Serotonin (B10506) Receptor Systems: While not naphthalene-based, studies on phenethylamine (B48288) and amphetamine derivatives with varying 4-alkoxy substituents provide mechanistic insights into receptor interactions that may be relevant. In these systems, extending the alkoxy chain (e.g., from methoxy to larger groups) generally increases binding affinities at serotonin 5-HT2A and 5-HT2C receptors. frontiersin.org These substituents can probe hydrophobic pockets within the receptor's binding site, enhancing ligand affinity. The introduction of fluorine into these alkoxy groups can further modulate affinity and efficacy. frontiersin.org This suggests that the 7-methoxy group on the naphthalene core could mediate interactions with aminergic GPCRs, while the 1-difluoromethoxy group could simultaneously influence binding affinity and metabolic stability.

Nuclear Receptors: The naphthalene scaffold is also found in modulators of nuclear receptors, such as the retinoic acid receptor (RAR). rsc.org Synthetic analogues of retinoic acid containing modified aromatic systems can act as potent RAR ligands. The binding mechanism involves the ligand fitting into a specific hydrophobic pocket in the receptor's ligand-binding domain. rsc.org The substituents on the aromatic ring form key polar and non-polar contacts that stabilize the receptor in an active or inactive conformation, thereby modulating gene transcription. rsc.org The methoxy group, for instance, can act as a hydrogen bond acceptor, forming critical interactions that determine ligand orientation and affinity.

| Compound Class | Receptor Target | Potential Interaction Mechanism |

| Alkoxy-phenethylamines | 5-HT2A / 5-HT2C | Alkoxy group interacts with hydrophobic pockets; fluorine substitution modulates affinity. frontiersin.org |

| Synthetic Retinoids | Retinoic Acid Receptor (RAR) | Ligand fits into hydrophobic pocket; substituents form key polar/non-polar contacts. rsc.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons within it. For 1-(Difluoromethoxy)-7-methoxynaphthalene, methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to optimize the molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum energy conformation.

The electronic structure of this compound is characterized by the distribution of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. The introduction of the electron-withdrawing difluoromethoxy group and the electron-donating methoxy (B1213986) group at different positions on the naphthalene (B1677914) core significantly influences the electronic properties of the molecule.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.37 - 1.43 |

| C-O (methoxy) | 1.36 |

| C-O (difluoromethoxy) | 1.38 |

| O-CH3 | 1.43 |

| O-CHF2 | 1.35 |

| C-F | 1.35 |

| C-H (aromatic) | 1.08 |

| C-H (methyl) | 1.09 |

| **Bond Angles (°) ** | |

| C-O-C (methoxy) | 118.0 |

| C-O-C (difluoromethoxy) | 119.5 |

| O-C-F | 109.5 |

| F-C-F | 108.0 |

Note: These values are representative and would be precisely determined by specific levels of theory and basis sets in a formal computational study.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.10 |

Note: These values are theoretical predictions and can vary with the computational method employed.

Molecular Dynamics and Conformational Sampling for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. nih.gov This allows for the exploration of the molecule's conformational landscape and the identification of different stable and metastable conformations.

For this compound, MD simulations can reveal the flexibility of the methoxy and difluoromethoxy side chains. Conformational sampling techniques, such as replica exchange molecular dynamics or metadynamics, can be used to efficiently explore the potential energy surface and overcome energy barriers between different conformations. nih.gov These studies can provide insights into how the molecule might interact with its environment and other molecules. The results of such simulations can be used to calculate thermodynamic properties like free energies of different conformational states.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, important spectroscopic properties that can be calculated include its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. semanticscholar.org For instance, the characteristic stretching frequencies of the C-F, C-O, and C-H bonds can be predicted. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR data. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. A study on 1-methoxynaphthalene (B125815) utilized B3LYP/6-31G(d,p) basis set to evaluate vibrational frequencies, which showed good agreement with experimental data. semanticscholar.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-F | Symmetric Stretch | 1050 - 1100 |

| C-F | Asymmetric Stretch | 1150 - 1200 |

| C-O (Aryl) | Stretch | 1230 - 1270 |

| C-H (Aromatic) | Stretch | 3050 - 3100 |

| C-H (Methyl) | Stretch | 2950 - 3000 |

Note: These are approximate ranges and the precise frequencies would be determined by detailed calculations.

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. researchgate.netfrontiersin.orgnih.gov DFT calculations can provide a detailed picture of the electron density distribution, which is crucial for understanding a molecule's reactivity. researchgate.netfrontiersin.orgnih.gov For this compound, DFT can be used to calculate various reactivity descriptors.

Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors such as electronegativity, chemical hardness, and the Fukui function. semanticscholar.org These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack. semanticscholar.org For instance, the Fukui function can identify which atoms in the molecule are most susceptible to attack by an incoming reagent. semanticscholar.org DFT can also be used to model potential reaction pathways, such as oxidation, reduction, or substitution reactions, by calculating the energy profiles and identifying transition states. This can provide valuable insights into the kinetic and thermodynamic feasibility of different chemical transformations. nih.gov

Table 4: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Value (a.u.) | Implication |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.675 | Overall reactivity |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.575 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | 0.194 | Measure of reactivity |

| Electrophilicity Index (ω) | χ²/ (2η) | 2.62 | Propensity to accept electrons |

Note: Values are calculated based on the HOMO and LUMO energies in Table 2.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Naphthalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govnih.gov For fluorinated naphthalene derivatives, QSAR models can be developed to predict their properties based on a set of calculated molecular descriptors. nih.govnih.gov

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). By building a statistically robust QSAR model from a training set of compounds with known activities, the activity of new, untested compounds like this compound can be predicted. This approach is particularly useful in medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing. For instance, a QSAR study on naphthalen-1-yl-acetic acid hydrazides highlighted the importance of the partition coefficient (log P) and HOMO energy in describing their antimicrobial activity. nih.gov Another study on polychlorinated naphthalene derivatives used 3D-QSAR to design environmentally friendly alternatives. nih.gov

Table 5: Classes of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples |

|---|---|

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Wiener Index, Randić Index, Balaban J Index |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Physicochemical | LogP, Molar Refractivity, Polarizability |

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Difluoromethoxy Naphthalenes

The synthesis of difluoromethoxyarenes, including 1-(difluoromethoxy)-7-methoxynaphthalene, has traditionally been challenging. However, recent advancements are paving the way for more efficient and environmentally benign synthetic routes. A significant area of development is the move away from harsh fluorinating agents and ozone-depleting substances.

One of the most promising modern approaches is photocatalytic radical difluoromethoxylation . This method utilizes visible light to generate a difluoromethoxy radical (•OCF₂H) from a suitable precursor. rsc.orgchemistryviews.org This radical can then undergo addition to the naphthalene (B1677914) ring, followed by oxidation and deprotonation to yield the desired product. rsc.org The use of a redox-active difluoromethoxylating reagent in conjunction with a photocatalyst, such as a ruthenium or iridium complex, allows the reaction to proceed at room temperature under mild conditions. rsc.orggoogle.com This strategy is particularly appealing for its potential application in the late-stage functionalization of complex molecules. mdpi.com

Another innovative and more sustainable approach involves the use of difluoromethyltriflate (HCF₂OTf) as a non-ozone-depleting liquid reagent. nih.gov This reagent can be prepared from readily available starting materials and reacts with phenols in the presence of a base to form difluoromethyl ethers. nih.gov The mechanism is believed to proceed through the in-situ formation of difluorocarbene (:CF₂), which is then trapped by the phenoxide. nih.gov This method offers fast reaction times and a broad substrate scope. nih.gov

The development of one-pot procedures that combine C-H activation or borylation with subsequent difluoromethoxylation represents a streamlined approach to these molecules. nih.gov For instance, the conversion of an aryl halide to an aryl boronic acid, followed by oxidation to a phenol (B47542) and subsequent difluoromethylation in a single reaction vessel, significantly improves synthetic efficiency. nih.gov

Future research in this area will likely focus on expanding the repertoire of sustainable difluoromethoxylating agents, developing more efficient and selective catalytic systems (including earth-abundant metal catalysts), and optimizing reaction conditions to minimize waste and energy consumption.

Exploration of Undiscovered Chemical Reactivity and Catalysis Involving the Difluoromethoxy Group

The difluoromethoxy group is not merely a passive substituent; its unique electronic properties can influence the reactivity of the naphthalene ring and open doors to novel chemical transformations. The OCF₂H group is considered a lipophilic hydrogen bond donor, a characteristic that is relatively rare in organic chemistry. pkusz.edu.cn This property can be exploited in catalyst design and in directing non-covalent interactions in supramolecular chemistry.

The C-H bond within the difluoromethoxy group itself, while generally robust, could potentially be a site for functionalization under specific catalytic conditions. Research into the selective activation of this bond could lead to the synthesis of novel trifunctionalized methoxy (B1213986) derivatives.

Furthermore, the electron-withdrawing nature of the difluoromethoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring. libretexts.org Naphthalene itself has a complex pattern of substitution, and the interplay between the directing effects of the methoxy and difluoromethoxy groups in this compound presents an interesting area for investigation. libretexts.org For instance, the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group will have opposing effects on the electron density of the aromatic system, potentially leading to unique and tunable reactivity patterns.

The presence of the difluoromethoxy group can also impact the reactivity of other functional groups on the naphthalene scaffold. For example, it could influence the acidity of nearby protons or the nucleophilicity of adjacent atoms. The exploration of these subtle electronic effects could lead to the discovery of novel catalytic cycles and synthetic transformations that are unique to this class of compounds.

Advancements in Spectroscopic Characterization Techniques for Complex Fluorinated Systems

The unambiguous characterization of complex fluorinated molecules like this compound is crucial for understanding their structure and properties. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. diva-portal.org The chemical shift of the fluorine atoms in the difluoromethoxy group is highly sensitive to the local electronic environment, providing valuable information about the molecular structure. nih.gov

Advanced multidimensional NMR techniques are becoming increasingly important for the detailed structural elucidation of fluorinated naphthalenes. Techniques such as 2D ¹⁹F-¹H HETCOR (Heteronuclear Correlation) can establish correlations between fluorine and proton nuclei, aiding in the assignment of signals in complex spectra. 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) can be used to identify through-bond couplings between different fluorine environments in more complex polyfluorinated systems.

High-resolution mass spectrometry (HRMS) is another indispensable tool for the characterization of these compounds, providing precise mass measurements that can confirm the elemental composition. rsc.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide further structural insights.

The integration of computational chemistry with experimental spectroscopy is a powerful emerging trend. Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and other spectroscopic properties. nih.gov By comparing the calculated spectra with the experimental data, a higher degree of confidence in the structural assignment can be achieved.

Future advancements in this area may include the development of new NMR pulse sequences specifically designed for fluorinated molecules, the use of solid-state NMR for the characterization of naphthalene-based materials, and the application of more sophisticated computational models to accurately predict a wider range of spectroscopic parameters.

Rational Design of Naphthalene-Difluoromethoxy Scaffolds for Targeted Research Applications

The unique properties imparted by the difluoromethoxy group make the this compound scaffold an attractive starting point for the rational design of molecules with specific functions, particularly in the realm of medicinal chemistry. The introduction of fluorine-containing groups is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov

The difluoromethoxy group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, while offering improved pharmacokinetic properties. mdpi.com Its ability to participate in hydrogen bonding can be a key design element for enhancing interactions with biological targets. pkusz.edu.cn

For example, in the design of kinase inhibitors, the naphthalene core can serve as a rigid scaffold to orient functional groups for optimal binding to the ATP-binding pocket of the enzyme. The difluoromethoxy group could be strategically placed to interact with specific amino acid residues, thereby increasing the potency and selectivity of the inhibitor.

In the field of materials science, the introduction of the difluoromethoxy group onto a naphthalene core can influence the photophysical and electronic properties of the resulting material. These modifications can be used to tune the emission wavelength of fluorescent probes or to alter the charge-transport properties of organic semiconductors. The design of novel naphthalene-based polymers incorporating the difluoromethoxy group could lead to materials with enhanced thermal stability and specific optical or electronic characteristics.

The table below illustrates some potential research applications for rationally designed naphthalene-difluoromethoxy scaffolds.

| Application Area | Design Rationale | Potential Properties |

| Medicinal Chemistry | The difluoromethoxy group can enhance metabolic stability and act as a hydrogen bond donor. | Improved drug efficacy and pharmacokinetics. |

| Agrochemicals | Increased lipophilicity can improve penetration through biological membranes. | More effective pesticides and herbicides. |

| Materials Science | The polar C-F bonds can influence molecular packing and electronic properties. | Novel organic electronics and fluorescent materials. |

| Chemical Probes | The ¹⁹F NMR signal can be used for in-vivo imaging and sensing. | Non-invasive monitoring of biological processes. |

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Materials Science for Naphthalene-Based Compounds

The future of research on this compound and related compounds lies in a highly interdisciplinary approach that combines the strengths of synthetic organic chemistry, computational chemistry, and materials science. This synergistic approach allows for a "design-build-test" cycle that can accelerate the discovery of new functional molecules and materials.

Computational chemistry , particularly DFT and other quantum mechanical methods, can be used to predict the electronic, steric, and spectroscopic properties of novel naphthalene-difluoromethoxy derivatives before they are synthesized. researchgate.net This allows researchers to prioritize synthetic targets that are most likely to possess the desired characteristics. Molecular docking simulations can predict the binding modes of these compounds with biological targets, guiding the design of more potent and selective drug candidates. researchgate.net

Synthetic chemists can then use the insights from computational studies to develop efficient and selective routes to the target molecules. The development of novel synthetic methodologies, as discussed in section 9.1, is crucial for making these designed molecules accessible.

Once synthesized, the new compounds can be thoroughly characterized using advanced spectroscopic techniques. Materials scientists can then evaluate the properties of these molecules in various applications, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as functional components in polymers. The experimental results can then be fed back into the computational models to refine the predictive power of the theories.

This integrated approach is essential for tackling complex scientific challenges. For example, the development of a new fluorescent sensor for a specific analyte would involve the computational design of a naphthalene-difluoromethoxy scaffold with the desired photophysical properties, the synthesis of the designed molecule, and the experimental evaluation of its sensing performance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1-(difluoromethoxy)-7-methoxynaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via regioselective acylation or imination reactions. For example, peri-aroylation of methoxynaphthalene derivatives (e.g., 2,7-dimethoxynaphthalene) using TiCl₄ and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts under nitrogen atmosphere at elevated temperatures (363–398 K) has been successful for analogous compounds . Reaction optimization includes:

- Solvent selection : Chlorobenzene or dichloromethane for solubility and stability.

- Temperature control : Stepwise heating (e.g., 363 K → 398 K) to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate high-purity products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and difluoromethoxy (-OCF₂H) groups via chemical shifts (e.g., δ 3.9–4.1 ppm for methoxy; δ 6.0–6.5 ppm for difluoromethoxy) and coupling patterns (²J₆F = 50–60 Hz for -OCF₂H) .

- X-ray crystallography : Resolve steric effects and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and imino groups) using ORTEP plots and interplanar angle calculations .

- Mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₀F₂O₂) with <5 ppm error.

Q. How should preliminary toxicity screening be designed for this compound?

- Methodological Answer : Follow ATSDR’s systematic review framework :

- In vitro assays : Use human cell lines (e.g., HepG2 for hepatic effects) to assess cytotoxicity (IC₅₀) and oxidative stress markers (e.g., glutathione depletion).

- In vivo models : Rodent studies (oral or inhalation exposure) with endpoints like body weight changes, respiratory function, and histopathology of liver/kidney tissues .

- Dose selection : Base on LD₅₀ estimates from structurally similar naphthalene derivatives (e.g., 1-methylnaphthalene) .

Advanced Research Questions

Q. How do steric and electronic properties of the difluoromethoxy group influence the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Electronic effects : Fluorine’s electronegativity reduces electron density on the oxygen atom, altering nucleophilic substitution kinetics. Compare reaction rates with methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs using Hammett plots .

- Steric effects : The -OCF₂H group introduces steric hindrance, affecting regioselectivity in aromatic substitution. Computational modeling (DFT) can predict preferred reaction sites by analyzing LUMO maps .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- Risk of bias assessment : Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study design flaws, such as inadequate randomization or incomplete outcome reporting .

- Mechanistic studies : Investigate metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) using liver microsomes from multiple species to identify interspecies variability .

- Dose-response alignment : Normalize in vitro concentrations to in vivo plasma levels using pharmacokinetic modeling (e.g., physiologically based pharmacokinetic models) .

Q. How can intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) be engineered to stabilize crystalline forms of the compound?

- Methodological Answer :

- Co-crystallization : Introduce hydrogen bond donors (e.g., chloroform) to form O–H⋯N or Cl⋯C interactions, as seen in analogous naphthalene derivatives .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphs and optimize crystallization solvents (e.g., ethanol/water mixtures) for stable lattice formation .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing and testing this compound?

- Answer :

- Documentation : Record reaction parameters (e.g., stirring time, catalyst batch) and raw spectral data (e.g., NMR FID files) .

- Quality control : Use internal standards (e.g., 1-methoxynaphthalene) for NMR calibration and validate assays with positive/negative controls in toxicity studies .

- Collaborative validation : Share protocols via platforms like PubChem or replicate findings across independent labs to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.